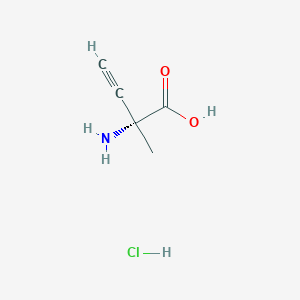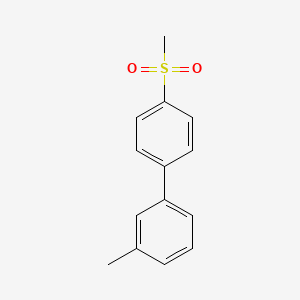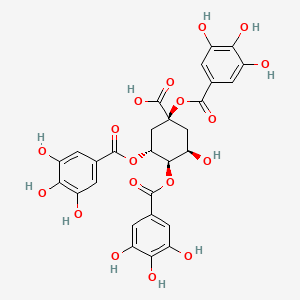
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide is a chemical compound with the molecular formula C14H17F6NO4S2. It is known for its strong electron-withdrawing properties and is used in various chemical reactions and applications. This compound is part of the sulfonimide family, which is characterized by the presence of the sulfonimide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 2,6-diisopropylaniline with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the acidic by-products. The reaction conditions usually include a temperature range of 0°C to room temperature and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonimide group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
科学研究应用
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
作用机制
The mechanism of action of N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which can stabilize negative charges and facilitate various chemical transformations. The sulfonimide group interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound .
相似化合物的比较
Similar Compounds
Bis(trifluoromethane)sulfonimide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Silver bis(trifluoromethanesulfonyl)imide: Used as a catalyst in regioselective alkylation reactions.
Uniqueness
N-(2,6-Diisopropylphenyl) bis-trifluoromethane sulfonimide is unique due to its specific structural features, such as the presence of the 2,6-diisopropylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability.
属性
分子式 |
C14H17F6NO4S2 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
N-[2,6-di(propan-2-yl)phenyl]-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C14H17F6NO4S2/c1-8(2)10-6-5-7-11(9(3)4)12(10)21(26(22,23)13(15,16)17)27(24,25)14(18,19)20/h5-9H,1-4H3 |
InChI 键 |
PWGGFUKSXFQZJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)



![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)



![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)




